

Preclinical Pharmacology of Amitifadine (EB-1010): A Technical Guide

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Compound of Interest

Compound Name: Amitifadine

Cat. No.: B1667122

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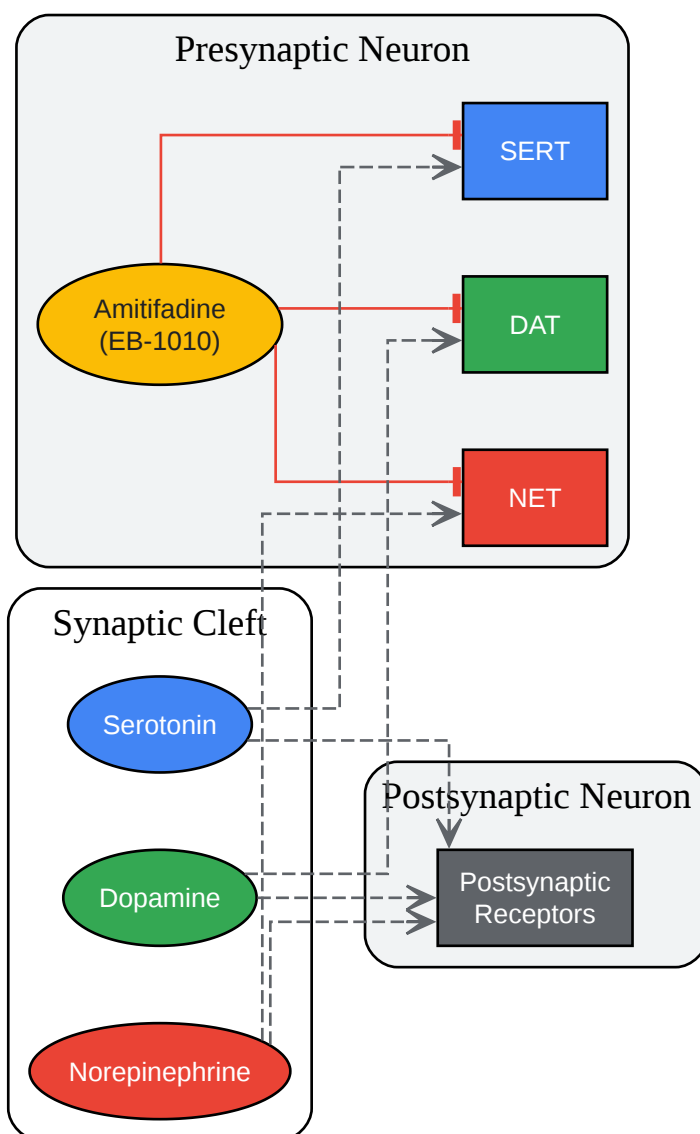
For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitifadine (formerly known as EB-1010 and DOV-21,947) is a novel psychoactive compound investigated for the treatment of major depressive disorder and other central nervous system disorders.[1][2] Its preclinical profile is characterized by a unique mechanism of action as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of **amitifadine**, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action: Triple Reuptake Inhibition

Amitifadine's primary mechanism of action is the inhibition of serotonin, norepinephrine, and dopamine reuptake by binding to their respective transporters.[1][3][4] This leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission, which is thought to be a key factor in its potential antidepressant effects.[1][2][4] The in vitro potency of **amitifadine** shows a preference for the serotonin transporter, with a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively, based on some reports, while other studies show different ratios based on IC50 values.[4][5][6]



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Figure 1: Mechanism of Action of **Amitifadine**.

Quantitative Pharmacology

The following tables summarize the in vitro binding affinities (K_i) and reuptake inhibition potencies (IC_{50}) of **amitifadine** for the human monoamine transporters.

Table 1: In Vitro Binding Affinity of **Amitifadine**^{[1][3]}

Target	Ki (nM)
Serotonin Transporter (SERT)	99
Norepinephrine Transporter (NET)	262
Dopamine Transporter (DAT)	213

Table 2: In Vitro Reuptake Inhibition of **Amitifadine**[\[1\]](#)[\[3\]](#)

Target	IC50 (nM)
Serotonin (3H-5-HT)	12
Norepinephrine (3H-NE)	23
Dopamine (3H-DA)	96

Experimental Protocols

In Vitro Binding and Reuptake Assays

Objective: To determine the binding affinity and functional inhibitory potency of **amitifadine** at the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

- Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the recombinant human SERT, NET, or DAT were used.[\[3\]](#)
- Binding Assays:
 - Membranes were prepared from the transfected HEK-293 cells.
 - Binding assays were conducted using the non-selective radioligand [¹²⁵I]RTI-55, which binds to all three monoamine transporters.[\[3\]](#)
 - Competition binding experiments were performed with increasing concentrations of **amitifadine** to determine its Ki value for each transporter.

- Reuptake Assays:
 - Whole cells expressing the respective transporters were used.
 - The ability of **amitifadine** to inhibit the uptake of radiolabeled neurotransmitters ([³H]serotonin, [³H]norepinephrine, and [³H]dopamine) was measured.[3]
 - IC50 values were calculated from the concentration-response curves.



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